molecular formula C14H11Br2NO3 B3125202 Methyl 3-(benzyloxy)-4,6-dibromopicolinate CAS No. 321596-56-9

Methyl 3-(benzyloxy)-4,6-dibromopicolinate

Cat. No.: B3125202
CAS No.: 321596-56-9
M. Wt: 401.05 g/mol
InChI Key: CSAZPQZAODHVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzyloxy)-4,6-dibromopicolinate is a chemical compound that belongs to the class of picolinates. It is characterized by the presence of a benzyloxy group and two bromine atoms attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that similar organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and other reactants in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, Methyl 3-(benzyloxy)-4,6-dibromopicolinate may participate in two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the compound. Transmetalation, on the other hand, involves the transfer of the compound from boron to palladium .

Biochemical Pathways

Organoboron compounds are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and various types of c–c bond formations . These transformations can affect a wide range of biochemical pathways, depending on the specific context and conditions.

Pharmacokinetics

It’s worth noting that organoboron compounds, in general, are relatively stable, readily prepared, and environmentally benign , which may influence their bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. In the context of SM cross-coupling reactions, the compound’s action would result in the formation of new carbon-carbon bonds , which could have various effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of organoboron compounds can be affected by air and moisture .

Biochemical Analysis

Biochemical Properties

Methyl 3-(benzyloxy)-4,6-dibromopicolinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The benzyloxy group in this compound can undergo oxidation reactions, leading to the formation of reactive intermediates that can further interact with proteins and other biomolecules. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular processes can have significant implications for cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, the benzyloxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby influencing their catalytic activity . Additionally, the bromine atoms in this compound can participate in halogen bonding interactions, further stabilizing the binding of the compound to its target proteins. These interactions can result in either inhibition or activation of enzyme activity, depending on the specific context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat for extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is crucial to carefully control the dosage in animal studies to avoid adverse effects and obtain meaningful results.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can undergo oxidation reactions, leading to the formation of metabolites that can further participate in various biochemical processes . The metabolic pathways of this compound can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . The localization of this compound within specific subcellular compartments can influence its activity and interactions with other biomolecules, thereby modulating its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-4,6-dibromopicolinate typically involves the bromination of a picolinate derivative followed by the introduction of a benzyloxy group. One common method involves the use of bromine in the presence of a suitable solvent to achieve selective bromination at the 4 and 6 positions of the pyridine ring. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-4,6-dibromopicolinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atoms or to convert the benzyloxy group into a different functional group.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 3-(benzyloxy)-4,6-dibromopicolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzyloxy)-4-bromopicolinate: Similar structure but with only one bromine atom.

    Methyl 3-(benzyloxy)-4,6-dichloropicolinate: Chlorine atoms instead of bromine.

    Methyl 3-(benzyloxy)-4,6-difluoropicolinate: Fluorine atoms instead of bromine.

Uniqueness

Methyl 3-(benzyloxy)-4,6-dibromopicolinate is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The combination of the benzyloxy group and bromine atoms provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 4,6-dibromo-3-phenylmethoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO3/c1-19-14(18)12-13(10(15)7-11(16)17-12)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAZPQZAODHVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Br)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191806
Record name Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321596-56-9
Record name Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321596-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of sodium hydride (0.6 g) in DMF (50 mL) was slowly added 14 (7.1 g). After the addition was complete, the mixture was stirred at room temperature for 15 minutes, then benzyl chloride (3.05 g) was added all at once. The mixture was then heated at 90° C. for six hours, cooled, poured into water (500 mL) and extracted with ether (2×200 mL). The ether extracts were combined, washed with 2N NaOH (50 mL), dried (MgSO4) and the solvent was evaporated to give 15 as a light yellow solid (8.3 g). Recrystallization from a small volume of methanol gave an analytical sample, m.p. 75-76° C.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
3.05 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(benzyloxy)-4,6-dibromopicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(benzyloxy)-4,6-dibromopicolinate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(benzyloxy)-4,6-dibromopicolinate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(benzyloxy)-4,6-dibromopicolinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 3-(benzyloxy)-4,6-dibromopicolinate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(benzyloxy)-4,6-dibromopicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.